molecular formula C19H15FN4O2 B11195187 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11195187
M. Wt: 350.3 g/mol
InChI Key: AISAEORROGKZJX-UHFFFAOYSA-N
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Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole core, followed by the introduction of the dimethylphenyl and fluorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recovered and recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxadiazole rings into other heterocyclic structures.

    Substitution: This reaction can replace one of the phenyl groups with other aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications that require durable and high-performance materials.

Mechanism of Action

The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Acetylacetone: Another compound with a similar structure and reactivity profile.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

What sets 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O2/c1-11-7-12(2)9-13(8-11)19-23-22-17(25-19)10-16-21-18(24-26-16)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3

InChI Key

AISAEORROGKZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4F)C

Origin of Product

United States

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